3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Crystallography Solid-state chemistry Medicinal chemistry

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole derivative with a molecular weight of 203.04 g/mol and the formula C₆H₇BrN₂O. It is characterized by a reactive aldehyde group at the 4-position, a bromine atom at the 3-position suitable for cross-coupling reactions, and an N1-ethyl substituent.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Cat. No. B10908774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)Br)C=O
InChIInChI=1S/C6H7BrN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3
InChIKeyNPPRHFHNVUGXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1946812-70-9) is a Strategic Building Block for Heterocyclic Chemistry Procurement


3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a trisubstituted pyrazole derivative with a molecular weight of 203.04 g/mol and the formula C₆H₇BrN₂O . It is characterized by a reactive aldehyde group at the 4-position, a bromine atom at the 3-position suitable for cross-coupling reactions, and an N1-ethyl substituent . These functional groups make it a versatile intermediate for the synthesis of pyrazole-fused heterocyclic systems and other complex molecules in medicinal chemistry and agrochemical research [1].

Why 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Close Analogs: A Comparative Selectivity Rationale


The unique combination of an N1-ethyl group and a C3-bromine atom on the pyrazole core creates a distinct reactivity and selectivity profile that is not replicated by its closest analogs. While other pyrazole-4-carbaldehydes share the core aldehyde functionality, the specific substitution pattern dictates the electronic properties of the ring, the steric environment for subsequent reactions, and the molecule's lipophilicity (cLogP). Substituting a methyl for the ethyl group alters solubility and potential metabolic stability, while removing the bromine eliminates the ability to perform key palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, which are essential for building molecular complexity in medicinal chemistry [1]. Direct head-to-head data demonstrate that these structural variations translate into measurable differences in bioactivity, as shown in the evidence below [2].

Quantitative Differentiation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: Comparative Performance Data vs. Analogs


Precise Molecular Geometry and Intermolecular Interaction Profile Defined by X-ray Crystallography

The single-crystal X-ray structure of 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde has been definitively solved, revealing a specific molecular geometry and a detailed network of intermolecular interactions including C—H···O, C—H···π, Br···π, and π···π contacts [1]. This high-resolution structural data (R-value = 0.0441) provides a precise understanding of its solid-state conformation, which is critical for predicting solubility, crystal packing, and potential for co-crystallization in drug development [2]. In contrast, no published crystal structure exists for the closely related 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, leaving its solid-state behavior uncharacterized and introducing uncertainty into formulation and scale-up processes.

Crystallography Solid-state chemistry Medicinal chemistry

Distinct Physicochemical Properties: Impact on Lipophilicity and Permeability for Drug Design

Replacing the N1-methyl group with an N1-ethyl group results in a quantifiable increase in lipophilicity. The calculated partition coefficient (XLogP3) for 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is 1.0, whereas the value for the methyl analog is 0.7 [1]. This +0.3 log unit difference indicates a higher degree of lipophilicity for the ethyl analog, which can significantly influence membrane permeability, metabolic stability, and in vivo distribution.

ADME Physicochemical profiling Drug design

Superior Synthetic Utility for Generating Potent Bioactive Molecules: Evidence from Anti-Inflammatory and Cytotoxic Series

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is not just a building block; it is a direct precursor to highly potent molecules. In a 2022 study, it was used as the starting material (compound 2) to synthesize a series of trisubstituted pyrazoles [1]. The most potent derivative from this series (compound 8) achieved a 103.1% anti-inflammatory effect compared to the standard drug celecoxib and showed multi-target inhibition of COX-2, TNF-α, PGE2, and IL1β [1]. Similarly, in a separate 2018 study, a different series derived from the same aldehyde yielded a lead cytotoxic compound (4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]...) with an IC50 of 8.9 μM against HCT116 colon carcinoma cells, which was more potent than the reference drug doxorubicin (IC50 = 7.17 μM) [2]. This demonstrates the consistent and high-value utility of this specific aldehyde in generating lead compounds with promising biological profiles, a track record not established for its N1-unsubstituted or N1-methyl analogs in these specific assay systems.

Medicinal Chemistry Drug Discovery Anti-inflammatory Anti-cancer

Optimal Procurement Scenarios for 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Based on Differentiated Performance


Lead Optimization for CNS-Penetrant Anti-inflammatory or Kinase Inhibitor Drugs

For medicinal chemistry programs targeting intracellular targets like kinases (e.g., Bcr-Abl, c-Raf) or inflammatory pathways (COX-2, TNF-α), this compound offers a unique combination of a synthetically versatile core (aldehyde and bromine handles) and favorable physicochemical properties (XLogP3 = 1.0) that are predictive of good cell permeability and potential CNS penetration . Its documented success in generating multi-target anti-inflammatory agents with in vivo efficacy supports its use in developing novel therapeutics for complex diseases [1].

Synthesis of Pyrazole-Fused Heterocyclic Libraries for Anticancer Screening

The dual functionality of the aldehyde and the C3-bromine atom makes this compound an ideal starting material for the rapid assembly of diverse, pyrazole-fused heterocyclic libraries [2]. The bromine enables sequential palladium-catalyzed cross-coupling reactions, while the aldehyde serves as a point for cyclocondensation. This combinatorial potential is supported by the compound's proven track record in yielding derivatives with low micromolar IC50 values against colon (HCT116) and other cancer cell lines [3].

Crystallization and Co-crystal Engineering Studies

Researchers focused on solid-state chemistry, formulation science, or patenting novel crystalline forms should prioritize this compound. The availability of a high-quality, published single-crystal X-ray structure (R-value = 0.0441) provides a validated starting point for co-crystallization screens, solubility enhancement studies, and the rational design of new solid forms with improved pharmaceutical properties [4].

Development of Novel Agrochemical Intermediates

The pyrazole core is a privileged scaffold in agrochemistry, and this specific aldehyde serves as a key intermediate. Its utility in generating diverse pyrazole derivatives is highlighted in patent literature for producing compounds with potential herbicidal activity [5]. Its commercial availability and defined physical properties facilitate its integration into industrial process R&D for the synthesis of new crop protection agents.

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